molecular formula C13H22O6 B14373018 Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate CAS No. 89630-95-5

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate

Cat. No.: B14373018
CAS No.: 89630-95-5
M. Wt: 274.31 g/mol
InChI Key: ZBBDDYMDYOOPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate is an organic compound characterized by its unique structure, which includes an acetyloxy group and dimethoxy functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions to occur. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which can stabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxy)-4,4-dimethoxyoct-2-enoate: Similar structure but with a hydroxy group instead of an acetyloxy group.

    Ethyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(acetyloxy)-4,4-dimethoxyoct-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both acetyloxy and dimethoxy groups allows for versatile applications in synthesis and research.

Properties

CAS No.

89630-95-5

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 5-acetyloxy-4,4-dimethoxyoct-2-enoate

InChI

InChI=1S/C13H22O6/c1-6-7-11(19-10(2)14)13(17-4,18-5)9-8-12(15)16-3/h8-9,11H,6-7H2,1-5H3

InChI Key

ZBBDDYMDYOOPDU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C=CC(=O)OC)(OC)OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.